molecular formula C21H48O4P2 B12285884 Tributylmethylphosphonium dibutyl phosphate CAS No. 947601-89-0

Tributylmethylphosphonium dibutyl phosphate

Cat. No.: B12285884
CAS No.: 947601-89-0
M. Wt: 426.6 g/mol
InChI Key: YSDNFBJEBGDXJL-UHFFFAOYSA-M
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Description

Tributylmethylphosphonium dibutyl phosphate is a chemical compound with the molecular formula C19H42O4P2. It is a clear, viscous liquid that is almost colorless. This compound is known for its high purity, typically ≥95.0%, and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributylmethylphosphonium dibutyl phosphate involves the reaction of tributylphosphine with methyl iodide to form tributylmethylphosphonium iodide. This intermediate is then reacted with dibutyl phosphate to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through distillation or other separation techniques to achieve the desired purity level .

Mechanism of Action

The mechanism of action of tributylmethylphosphonium dibutyl phosphate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can modulate enzyme activities by binding to active sites or altering the enzyme’s conformation. It can also interact with cellular membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Properties

CAS No.

947601-89-0

Molecular Formula

C21H48O4P2

Molecular Weight

426.6 g/mol

IUPAC Name

dibutyl phosphate;tributyl(methyl)phosphanium

InChI

InChI=1S/C13H30P.C8H19O4P/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-3-5-7-11-13(9,10)12-8-6-4-2/h5-13H2,1-4H3;3-8H2,1-2H3,(H,9,10)/q+1;/p-1

InChI Key

YSDNFBJEBGDXJL-UHFFFAOYSA-M

Canonical SMILES

CCCCOP(=O)([O-])OCCCC.CCCC[P+](C)(CCCC)CCCC

Origin of Product

United States

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